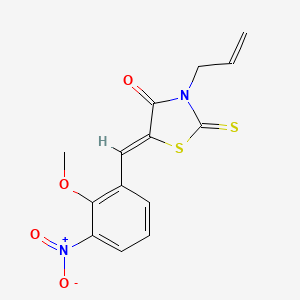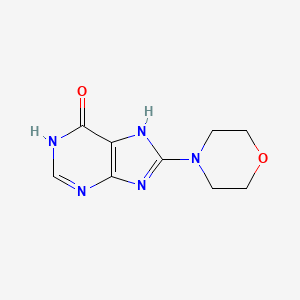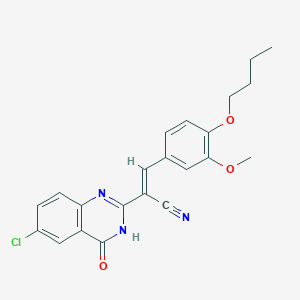
3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of 3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of important molecules in the cell. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been proposed that the compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to exhibit antioxidant activity by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potent antimicrobial, anticancer, and anti-inflammatory activities. The compound is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the future directions is to investigate the exact mechanism of action of the compound and its potential targets in the cell. Another future direction is to explore the potential of the compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of novel derivatives of the compound with improved potency and selectivity is another future direction for the research on 3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
Métodos De Síntesis
The synthesis of 3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 2-methoxy-3-nitrobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with allyl bromide in the presence of a base to give the desired product. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory activities. The compound has been tested against different bacterial and fungal strains, and it has been found to have significant antimicrobial activity. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(5Z)-5-[(2-methoxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-3-7-15-13(17)11(22-14(15)21)8-9-5-4-6-10(16(18)19)12(9)20-2/h3-6,8H,1,7H2,2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOUFOSLGMXEDS-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6060135.png)
![6-oxo-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6060143.png)
![N~3~,N~3~-diethyl-N~1~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-beta-alaninamide](/img/structure/B6060150.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6060169.png)

![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6060187.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6060194.png)
![4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole](/img/structure/B6060197.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6060200.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-3-methylbenzamide](/img/structure/B6060217.png)
![5-{[8-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6060223.png)
![3-[2-({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6060230.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6060235.png)